Indole, 3,3'-(diselenodiethylene)di-
Description
Indole, 3,3'-(diselenodiethylene)di- (CAS: 1919-99-9) is a selenium-containing indole derivative with the molecular formula C₂₀H₂₀N₂Se₂ and a molecular weight of 448 g/mol . The compound features two indole moieties linked by a diselenodiethylene (-Se-CH₂-CH₂-Se-) bridge. This structural motif is rare among indole derivatives, as selenium substituents are less common than sulfur or oxygen analogs. Such methods emphasize the importance of regioselective C3-alkylation in accessing complex indolenines, which are intermediates in pharmaceutical and materials chemistry .
Properties
CAS No. |
1919-99-9 |
|---|---|
Molecular Formula |
C20H20N2Se2 |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
3-[2-[2-(1H-indol-3-yl)ethyldiselanyl]ethyl]-1H-indole |
InChI |
InChI=1S/C20H20N2Se2/c1-3-7-19-17(5-1)15(13-21-19)9-11-23-24-12-10-16-14-22-20-8-4-2-6-18(16)20/h1-8,13-14,21-22H,9-12H2 |
InChI Key |
AFBBAZVDUXYCBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se][Se]CCC3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se][Se]CCC3=CNC4=CC=CC=C43 |
Synonyms |
Bis[2-(1H-indol-3-yl)ethyl] perselenide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs of Indole, 3,3'-(diselenodiethylene)di-, focusing on substitution patterns and functional groups:
Key Observations :
- Substituent Chemistry: The diselenodiethylene bridge in the target compound introduces redox activity and enhanced steric bulk compared to the methylene bridge in 3,3'-Diindolylmethane . Selenium's larger atomic radius (1.22 Å vs. sulfur's 1.04 Å) likely increases conformational rigidity and electronic delocalization.
- Electronic Effects : Selenium's lower electronegativity (2.55) compared to chlorine (3.00) in 3,3'-dichlorobenzidine results in distinct electronic profiles. The diselenide group may act as a redox-active site, unlike the inert methylene bridge in Diindolylmethane .
Physicochemical Properties and Reactivity
- Redox Behavior: The diselenodiethylene bridge is expected to undergo reversible Se-Se bond cleavage under reducing conditions, a property absent in Diindolylmethane or chlorinated benzidines. This could make the compound useful in catalytic or antioxidant applications .
- Stability: Selenium-containing compounds are generally less stable toward oxidation than sulfur analogs. However, the ethylene spacers in the diselenodiethylene bridge may mitigate this by reducing steric strain .
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